molecular formula C15H16FNO5S2 B2500403 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine CAS No. 1796970-64-3

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

Cat. No. B2500403
CAS RN: 1796970-64-3
M. Wt: 373.41
InChI Key: WHXXEZGUWINQQU-UHFFFAOYSA-N
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Description

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as FS-1 and belongs to the class of azetidine sulfonamides. It has a molecular formula of C17H18FNO5S2 and a molecular weight of 425.46 g/mol.

Scientific Research Applications

Synthesis and Biological Applications

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a compound with potential applications in various fields of scientific research, particularly in the development of pharmaceuticals and materials. Although the specific compound mentioned does not directly appear in the provided literature, related compounds and functional groups offer insight into potential applications and methodologies relevant to research and development.

Pharmaceutical Research and Development

Compounds containing azetidine and sulfonyl functional groups have shown promise in pharmaceutical research. For example, azetidine derivatives have been explored for their binding properties to nicotinic acetylcholine receptors, with potential applications in brain imaging and the study of neurological disorders (Doll et al., 1999). Similarly, sulfonyl groups are featured in nonsteroidal antiandrogens for the treatment of androgen-responsive diseases (Tucker et al., 1988). These studies highlight the therapeutic potential of molecules incorporating these functional groups.

Material Science and Chemistry

In the realm of material science and chemistry, the introduction of fluorine atoms has been shown to significantly affect the reactivity and properties of compounds. For instance, the substitution of fluorine in aziridines and azetidines alters their nucleophilic substitution reactions, indicating potential applications in the synthesis of novel organic compounds with tailored properties (Banks, 2006). Additionally, guanidinium-functionalized polymer electrolytes synthesized via activated fluorophenyl-amine reactions demonstrate the utility of such functional groups in developing advanced materials (Kim et al., 2011).

properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO5S2/c1-11-7-12(16)4-5-15(11)24(20,21)17-8-14(9-17)23(18,19)10-13-3-2-6-22-13/h2-7,14H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXEZGUWINQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

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